![molecular formula C16H28N2O B6037326 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide
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Overview
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide, also known as BCT-197, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BCT-197 has been found to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide also inhibits the activation of STAT3, a transcription factor that plays a role in the development of fibrosis and cancer. Additionally, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide reduces tumor growth and metastasis in animal models of cancer. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has also been found to reduce fibrosis in animal models of liver and lung fibrosis.
Advantages and Limitations for Lab Experiments
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have low toxicity and high bioavailability, making it a promising candidate for in vivo studies. However, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Additionally, the optimal dose and dosing regimen for N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide have not been established.
Future Directions
There are several future directions for the research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. One potential direction is to investigate the efficacy of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in animal models and humans. Additionally, the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
Synthesis Methods
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide involves several steps, including the reaction of 3-buten-1-amine with cyclohexylmethyl chloride to form N-cyclohexylmethyl-3-buten-1-amine. This intermediate is then reacted with piperidine to yield N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. The final product is purified through crystallization and recrystallization processes to obtain a high-purity compound.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying factor in many diseases, including cancer, fibrosis, and autoimmune disorders. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]but-3-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h2,14-15H,1,3-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBGKQCRRJWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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